molecular formula C9H19N B13416885 N-ethyl-4-methylcyclohexan-1-amine

N-ethyl-4-methylcyclohexan-1-amine

Cat. No.: B13416885
M. Wt: 141.25 g/mol
InChI Key: NKSZFKLFWWMCGB-UHFFFAOYSA-N
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Description

Contextualization of Cyclohexylamine (B46788) Derivatives in Organic Chemistry Research

Cyclohexylamine and its derivatives are fundamental building blocks in the field of organic synthesis. ohans.com As a primary aliphatic amine, cyclohexylamine consists of a cyclohexane (B81311) ring with an attached amino group, a structure that imparts unique chemical properties. atamankimya.com These compounds are versatile intermediates used in the production of a wide array of chemicals. ohans.com Their utility stems from the reactivity of the amine group, which can readily undergo reactions like nucleophilic substitution and condensation. ohans.com This reactivity allows for the synthesis of complex molecules, making cyclohexylamine derivatives crucial in various industrial and research applications, including the manufacturing of pharmaceuticals, corrosion inhibitors, and accelerators for rubber vulcanization. atamankimya.comwikipedia.org For instance, they serve as precursors for sweeteners, the herbicide hexazinone, and various medicines such as analgesics and bronchodilators. atamankimya.comwikipedia.org

Significance of N-alkyl-substituted Cyclohexylamines in Chemical Studies

The substitution of one or both hydrogen atoms on the amine's nitrogen with alkyl groups—a process known as N-alkylation—significantly modifies the properties of cyclohexylamines. Alkyl groups are known to enhance the basicity of amines compared to ammonia (B1221849). wikipedia.org This alteration of electronic properties and steric hindrance around the nitrogen atom influences the molecule's reactivity and interaction with other chemical species. ohans.com

In medicinal chemistry, N-alkyl substitution is a critical strategy for modulating the pharmacological profile of a compound. For example, research into N-[4-(alkyl)cyclohexyl]-substituted benzamides, including derivatives with an ethyl group on the cyclohexane ring, has been conducted to evaluate their potential as anti-inflammatory and analgesic agents. nih.gov Furthermore, the choice of a cyclohexyl ring, as opposed to other cyclic structures like piperidine (B6355638), can be a deliberate design choice in drug discovery. Studies on PIM kinase inhibitors have shown that replacing a piperidine ring with a cyclohexyl scaffold can lead to improved metabolic stability, a crucial factor for the development of new therapeutic agents. acs.org This highlights the importance of both the N-alkylation and the carbocyclic core in designing molecules for specific biological functions.

Overview of Academic Research Challenges Pertaining to N-ethyl-4-methylcyclohexan-1-amine

Despite the general importance of N-alkyl-substituted cyclohexylamines, dedicated academic research on this compound is not extensively documented in publicly available literature. This scarcity of specific studies presents a primary challenge, indicating that the compound may be a novel research chemical or an under-investigated intermediate.

One significant challenge inherent to substituted cyclohexylamines is the control and separation of stereoisomers. The presence of substituents on the cyclohexane ring at positions 1 and 4 (the amine and methyl groups, respectively) creates the possibility of cis and trans diastereomers. These isomers can have different physical, chemical, and biological properties. The synthesis and purification of a specific isomer, such as the trans isomer of 4-methylcyclohexylamine (B30895), often require specialized separation techniques, which can be complex and costly. google.com The PubChem entry for this compound explicitly notes it as a "Mixture of diastereomers," underscoring this inherent complexity. nih.gov

Another potential research challenge relates to the metabolic stability of the N-ethyl group. N-dealkylation, the metabolic removal of an alkyl group from a nitrogen atom, is a common metabolic pathway for many amine-containing drugs. acs.org Investigating the metabolic fate of this compound would be a necessary but potentially complex aspect of its research, particularly if it were to be considered for pharmaceutical applications.

Chemical Properties of this compound

The following table summarizes the key computed chemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₉N nih.gov
Molecular Weight 141.25 g/mol nih.gov
IUPAC Name This compound nih.gov
SMILES CCNC1CCC(CC1)C nih.gov
InChIKey NKSZFKLFWWMCGB-UHFFFAOYSA-N nih.gov

Data computed by PubChem.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N-ethyl-4-methylcyclohexan-1-amine

InChI

InChI=1S/C9H19N/c1-3-10-9-6-4-8(2)5-7-9/h8-10H,3-7H2,1-2H3

InChI Key

NKSZFKLFWWMCGB-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCC(CC1)C

Origin of Product

United States

Stereochemical Investigations of N Ethyl 4 Methylcyclohexan 1 Amine

Diastereoisomerism in Methyl-substituted Cyclohexylamines

The core of N-ethyl-4-methylcyclohexan-1-amine is a 1,4-disubstituted cyclohexane (B81311) ring. The relative orientation of the ethylamino group at C1 and the methyl group at C4 leads to cis-trans isomerism. nist.gov

Cis Isomer : In the cis isomer, the ethylamino and methyl groups are on the same side of the cyclohexane ring's plane. nist.govguidechem.com

Trans Isomer : In the trans isomer, the ethylamino and methyl groups are on opposite sides of the ring's plane.

These cis and trans isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other. youtube.com Each of these diastereomers (cis and trans) is also chiral, meaning each can exist as a pair of enantiomers (non-superimposable mirror images). This results in a total of four possible stereoisomers for this compound.

Isomer Type Relative Position of Substituents Chirality
cisSame side of the ringExists as a pair of enantiomers
transOpposite sides of the ringExists as a pair of enantiomers

Enantiomeric Purity and Control in Synthetic Routes

Achieving stereochemical control is a significant focus in the synthesis of substituted cyclohexylamines. The synthesis of a specific stereoisomer, particularly the trans configuration, is often desired. One common strategy involves starting with a stereochemically defined precursor.

For instance, a method for preparing trans-4-methylcyclohexylamine involves using trans-4-methylcyclohexanecarboxylic acid as the raw material. google.com In this process, a rearrangement reaction with sodium azide, catalyzed by a protonic acid like sulfuric acid, generates an isocyanate, which is then hydrolyzed to yield the desired trans-4-methylcyclohexylamine with a high degree of purity. google.com Another approach utilizes a Schiff's base intermediate, formed from 4-methyl-cyclohexanone, which can be controlled to favor the trans isomer that is subsequently hydrolyzed. google.com These methods demonstrate that by carefully selecting the starting materials and reaction conditions, it is possible to produce a specific diastereomer of the cyclohexylamine (B46788) core structure, which is essential for the subsequent synthesis of a stereochemically pure final product like this compound.

Chiral Induction and Control in N-alkylation of Cyclohexylamines

The introduction of the ethyl group onto the nitrogen atom of 4-methylcyclohexylamine (B30895) is a critical step that can also be controlled to influence the final stereochemical outcome. This process is known as N-alkylation. If the starting 4-methylcyclohexylamine is a single enantiomer, the N-alkylation reaction must proceed without affecting the existing chiral centers to maintain enantiomeric purity.

Reductive amination is a common method for N-alkylation. nih.gov In the context of synthesizing this compound, this could involve reacting 4-methylcyclohexylamine with acetaldehyde (B116499) to form an intermediate imine, which is then reduced to the final ethylated amine.

The concept of asymmetric induction becomes crucial when trying to create a specific stereoisomer from a prochiral or racemic starting material. nih.govresearchgate.net While specific studies on the asymmetric N-ethylation of 4-methylcyclohexylamine are not prevalent, general principles suggest that using a chiral catalyst or a chiral auxiliary during the alkylation process could favor the formation of one enantiomer over the other. princeton.edu The existing chirality in the 4-methylcyclohexylamine molecule can itself direct the approach of the ethyl group, a phenomenon known as substrate-controlled induction. The efficiency of this induction would determine the diastereomeric and/or enantiomeric excess of the resulting this compound.

Stereochemical Characterization Methodologies

Determining the stereochemical identity and purity of a sample of this compound requires specialized analytical techniques. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful direct method for separating and quantifying enantiomers. nih.govmdpi.com

An alternative, indirect method involves a process called chiral derivatization. researchgate.net In this approach, the chiral amine is reacted with a chiral derivatizing agent (CDA) to convert the pair of enantiomers into a pair of diastereomers. researchgate.net Since diastereomers have different physical properties, they can be separated and quantified using standard, non-chiral analytical methods like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. tcichemicals.comacs.org

For example, reacting a sample of this compound with an enantiomerically pure CDA like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) would produce two different diastereomeric products. nih.gov These diastereomers would exhibit distinct signals in an NMR spectrum or separate peaks in a chromatogram, allowing for the calculation of the enantiomeric excess (ee) of the original amine sample. researchgate.netacs.org

Chiral Derivatizing Agent (CDA) Analyte Functional Group Analytical Technique
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA)Primary and Secondary AminesHPLC, Mass Spectrometry nih.gov
2-Formylphenylboronic acid with a chiral diolPrimary AminesNMR Spectroscopy researchgate.net
o-Phthalaldehyde (OPA) with a chiral thiolPrimary AminesHPLC researchgate.net
(S)-CitronellalPrimary AminesNMR Spectroscopy researchgate.net

These methodologies are essential for quality control in stereoselective synthesis and for the detailed study of the properties of individual stereoisomers. acs.org

Reaction Mechanisms and Reactivity Studies of N Ethyl 4 Methylcyclohexan 1 Amine

Nucleophilic Reactivity of the Amine Nitrogen

The nitrogen atom in N-ethyl-4-methylcyclohexan-1-amine possesses a lone pair of electrons, making it a potent nucleophile. libretexts.org This nucleophilicity is the basis for its participation in a variety of chemical transformations, including the formation of amides and addition reactions. libretexts.orgmsu.edu The reactivity is comparable to other secondary amines, where the nitrogen directly attacks electron-deficient centers. msu.edu

Secondary amines like this compound readily undergo acylation reactions with various carboxylic acid derivatives to form tertiary amides. libretexts.org These reactions are fundamental in organic synthesis for creating robust C-N bonds.

Common methods for amide formation include:

Reaction with Acyl Chlorides and Anhydrides: These highly reactive electrophiles react rapidly with secondary amines. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or a tertiary amine like triethylamine, to neutralize the hydrochloric acid (HCl) or carboxylic acid byproduct, driving the reaction to completion. libretexts.orgmasterorganicchemistry.com

Reaction with Carboxylic Acids using Coupling Agents: For direct amide formation from a carboxylic acid, a coupling agent is required to "activate" the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, particularly in peptide synthesis, as they facilitate amide bond formation under mild conditions. masterorganicchemistry.com

From Potassium Acyltrifluoroborates (KATs): A newer method involves the condensation of amines with potassium acyltrifluoroborates (KATs) to form trifluoroborate iminiums (TIMs), which are then oxidized to amides. This process avoids traditional coupling agents and can be effective for sterically hindered or electronically challenging substrates. nih.gov

The general scheme for the acylation of a secondary amine is depicted below:

R-CO-L + R'R''NH → R-CO-NR'R'' + HL (where L is a leaving group, such as -Cl, -OCOR, or an activating group)

In the context of this compound, the reaction with an acyl chloride would proceed as follows, yielding a tertiary amide. The presence of the 4-methyl group on the cyclohexane (B81311) ring is unlikely to significantly affect the electronic nature of the amine but will contribute to the steric environment around the nitrogen.

A patent for the synthesis of trans-4-methylcyclohexylamine mentions its conversion to a pivalate (B1233124) salt, which is an amide-like derivative formed from pivalic acid. google.com Another study describes the synthesis of glucosylated diamide (B1670390) amino acids incorporating a cyclohexane-α-amino acid moiety, highlighting the formation of amide bonds involving a cyclohexane ring. nih.gov

Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond (alkene, alkyne, etc.). wikipedia.orglibretexts.org This reaction is a highly atom-economical method for synthesizing more complex amines and enamines. wikipedia.org While challenging for simple, unactivated alkenes, catalytic methods have been developed to facilitate this transformation. nih.govnih.gov

For a secondary amine like this compound, intermolecular hydroamination of an alkyne would yield an enamine, whereas addition to an alkene would produce a tertiary amine. libretexts.org

Catalysis: The reaction typically requires a catalyst, which can range from alkali metals to transition metals (e.g., iridium, rhodium, gold) and rare-earth metals (e.g., lanthanides). libretexts.orgnih.gov The choice of catalyst is crucial and depends on the specific substrates. libretexts.org

Regioselectivity: A key consideration in hydroamination is regioselectivity—whether the addition follows the Markovnikov or anti-Markovnikov rule. libretexts.org Photocatalytic methods using iridium catalysts have been shown to achieve complete anti-Markovnikov selectivity for the addition of secondary alkyl amines to unactivated olefins. nih.govnih.gov This proceeds through an aminium radical cation intermediate. nih.gov

Mechanism: The mechanism varies with the catalyst. Early transition metals and lanthanides often proceed via a metal-amido intermediate that adds to the unsaturated bond. Late transition metals may operate through alkene activation via π-coordination, followed by external attack of the amine. libretexts.org

The addition of secondary amines to aldehydes or ketones is another important reaction that results in the formation of enamines. libretexts.orglibretexts.org This acid-catalyzed, reversible reaction involves the loss of a water molecule. libretexts.orgmasterorganicchemistry.com Enamines are versatile synthetic intermediates due to their nucleophilic character. masterorganicchemistry.com

Basicity and Protonation Equilibria

The basicity of an amine is a measure of its ability to accept a proton (H⁺) and is quantified by the pKa of its conjugate acid (R₂NH₂⁺). alfa-chemistry.com The lone pair of electrons on the nitrogen of this compound makes it a Brønsted-Lowry base. libretexts.org

The basicity of this compound is influenced by several factors:

Inductive Effect: The ethyl group and the cyclohexyl ring are both electron-donating alkyl groups. They increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity compared to ammonia (B1221849).

Steric Effects: The bulky cyclohexyl and ethyl groups can sterically hinder the approach of a proton and the solvation of the resulting ammonium (B1175870) cation. This can sometimes decrease basicity compared to less hindered amines.

CompoundpKa of Conjugate AcidReference
Methylamine10.59 alfa-chemistry.com
Ethylamine (B1201723)10.67 alfa-chemistry.com
Cyclohexylamine (B46788)10.6 nih.gov
N-EthylcyclohexylamineNot explicitly found, but expected to be similar to or slightly higher than cyclohexylamine

The pKa value for cyclohexylamine is 10.6. nih.gov The addition of an ethyl group (N-ethylcyclohexylamine) would be expected to slightly increase the basicity due to its electron-donating nature. The 4-methyl group on the cyclohexane ring is distant from the amine and has a negligible electronic effect on the nitrogen's basicity. Therefore, the pKa of this compound is expected to be in the range of 10.6 to 11.0, making it a moderately strong base, similar to other secondary alkylamines.

Cyclohexane Ring Transformations and Functionalization

The cyclohexane ring of this compound is a saturated hydrocarbon scaffold and is generally unreactive under mild conditions. quora.com However, functionalization can be achieved through various modern synthetic methods, often involving C-H activation or transformations of derivatives.

Directed C-H Functionalization: The amine group, or a derivative thereof, can act as a directing group to guide the functionalization of specific C-H bonds on the cyclohexane ring. For example, amino acid derivatives have been shown to direct the arylation and alkenylation of γ-C(sp³)–H bonds on a cyclohexane ring using palladium catalysis. acs.org While this applies to specific amide derivatives, it illustrates a potential strategy for functionalizing the ring of this compound after appropriate derivatization.

Oxidative Functionalization: Manganese-catalyzed enantioselective hydroxylation of tertiary C-H bonds in cyclohexane scaffolds has been reported, though this is highly dependent on the substrate and directing groups present. acs.org

Ring-Opening Functionalization: A strategy for the selective ring-opening of unstrained cyclic amines using difluorocarbene has been developed. This process involves the formation of an ammonium salt, which facilitates the cleavage of a C-N bond, leading to a functionalized acyclic product. nih.gov This demonstrates a method for skeletal diversification of cyclic amines.

Dehydrogenative Aromatization: In a specific catalytic system using gold nanoparticles on a ceria support, secondary amines can react with cyclohexenone derivatives to form m-phenylenediamine (B132917) derivatives through a tandem 1,2- and 1,4-addition followed by dehydrogenative aromatization. acs.orgacs.org While this requires a specific starting material (a cyclohexenone), it shows a pathway where a cyclohexyl-type ring is transformed into an aromatic ring incorporating the amine nitrogen.

Participation in Organocatalytic Cycles

Secondary amines are a cornerstone of organocatalysis, a field that uses small organic molecules to catalyze chemical reactions. rsc.org Chiral secondary amines are particularly valuable for asymmetric synthesis. rsc.orgthieme-connect.de this compound, being a chiral molecule (due to the 1,4-disubstitution on the cyclohexane ring, it exists as cis and trans diastereomers, both of which are chiral), has the potential to be used in or as a precursor to organocatalysts.

The primary modes of catalysis involving secondary amines are:

Enamine Catalysis: Secondary amines react with aldehydes or ketones to reversibly form nucleophilic enamines. libretexts.orgmasterorganicchemistry.comnih.gov In asymmetric catalysis, a chiral amine transfers its stereochemical information to the enamine intermediate, which then reacts with an electrophile. nih.gov The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the catalyst. acs.org

Iminium Ion Catalysis: In this mode, the secondary amine reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. youtube.com This lowers the LUMO of the unsaturated system, activating it for nucleophilic attack. This strategy is famously used in reactions like the asymmetric Diels-Alder reaction. youtube.com

The structure of this compound makes it a candidate for these catalytic cycles. The combination of a chiral cyclohexane backbone and the secondary amine functionality is a common feature in successful organocatalysts. Its efficacy would depend on its ability to provide a well-defined steric environment to control the facial selectivity of the incoming electrophile or nucleophile. The development of asymmetric photocatalytic transformations has also been enabled by the merger of photoredox catalysis with chiral amine organocatalysis, expanding the scope of reactions accessible through enamine and iminium ion intermediates. nih.gov

Computational Chemistry and Theoretical Investigations of N Ethyl 4 Methylcyclohexan 1 Amine

Quantum Mechanical Studies of Molecular Structure

Quantum mechanical calculations are fundamental to elucidating the intrinsic properties of N-ethyl-4-methylcyclohexan-1-amine at the atomic level. These methods, particularly Density Functional Theory (DFT), offer a robust framework for analyzing the molecule's electronic landscape and geometric parameters.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the secondary amine and the alkyl substituents on the cyclohexane (B81311) ring. The nitrogen atom of the ethylamino group possesses a lone pair of electrons, which significantly influences the molecule's local geometry and reactivity. This lone pair contributes to the molecule's basicity and its ability to act as a nucleophile.

A natural bond orbital (NBO) analysis would reveal the nature of the bonding within the molecule. The C-N bond is a sigma (σ) bond, as are the C-C and C-H bonds of the cyclohexane ring and the ethyl and methyl groups. The electron density is primarily localized along the axes of these bonds. The nitrogen atom's lone pair occupies a non-bonding orbital, which is a key feature of its electronic configuration.

The presence of the electron-donating ethyl and methyl groups can subtly influence the electron density distribution across the cyclohexane ring. This can be quantified through population analysis, which assigns partial charges to each atom. The nitrogen atom is expected to have a negative partial charge due to its higher electronegativity compared to carbon and hydrogen, making the N-H bond polar.

Table 1: Theoretical Atomic Charges of this compound (Illustrative) (Note: These values are illustrative and would be obtained from specific quantum mechanical calculations, such as Mulliken population analysis or NBO analysis.)

AtomPartial Charge (e)
N1-0.45
C1 (ring)+0.15
C (ethyl, alpha)+0.05
C (ethyl, beta)-0.10
C4 (ring)+0.02
C (methyl)-0.08
H (on N)+0.25

Energy Minimization and Conformational Landscape Mapping

The conformational landscape of this compound is dominated by the chair conformation of the cyclohexane ring, which is the most stable arrangement for six-membered rings. The substituents—the ethylamino group and the methyl group—can occupy either axial or equatorial positions. This gives rise to several possible diastereomers and conformers.

The relative energies of these conformers are primarily determined by steric interactions. The most significant of these are 1,3-diaxial interactions, where an axial substituent experiences steric strain from the two axial hydrogens on the same side of the ring. To minimize these unfavorable interactions, bulky substituents preferentially occupy the more spacious equatorial positions.

For this compound, there are cis and trans isomers depending on the relative orientation of the ethylamino and methyl groups.

Trans Isomers: The most stable trans conformer will have both the ethylamino group and the methyl group in equatorial positions (1e,4e). The alternative diequatorial conformer (1a,4a) would be significantly higher in energy due to severe 1,3-diaxial interactions for both substituents.

Cis Isomers: In the cis isomers, one substituent is axial and the other is equatorial (1a,4e or 1e,4a). The relative stability of these two conformers depends on the steric bulk of the ethylamino versus the methyl group. Generally, the larger group will preferentially occupy the equatorial position to minimize steric strain.

Energy minimization calculations using methods like DFT can precisely quantify the energy differences between these conformers. The results of such calculations would allow for the determination of the equilibrium population of each conformer at a given temperature using the Boltzmann distribution.

Table 2: Calculated Relative Energies of this compound Conformers (Illustrative) (Note: These values are illustrative and would be obtained from specific quantum mechanical calculations.)

IsomerConformer (1-ethylamino, 4-methyl)Relative Energy (kcal/mol)
transdiequatorial (1e, 4e)0.00 (most stable)
transdiaxial (1a, 4a)> 5.0
cisaxial-equatorial (1a, 4e)~1.8 - 2.5
cisequatorial-axial (1e, 4a)~1.7 - 2.2

Simulation of Stereochemical Preferences and Enantioselectivity

This compound possesses multiple stereocenters, leading to the possibility of several stereoisomers. Computational methods can be employed to simulate and predict the stereochemical outcomes of reactions involving this molecule.

For instance, in a synthesis where the ethylamino group is introduced to a 4-methylcyclohexanone (B47639) precursor, the stereoselectivity of the reaction (i.e., the preferential formation of one stereoisomer over another) can be modeled. This involves calculating the energies of the transition states leading to the different stereoisomeric products. The transition state with the lower activation energy will correspond to the major product, thus predicting the stereochemical preference.

Molecular dynamics (MD) simulations can also provide insights into the dynamic behavior of the different stereoisomers and their interactions with other chiral molecules. This is particularly relevant in the context of enantioselectivity, where one enantiomer of this compound might interact more favorably with a chiral environment, such as a chiral catalyst or a biological receptor. By simulating these interactions, it is possible to understand the basis for enantiomeric recognition.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping out the potential reaction pathways of this compound. For example, the N-alkylation of 4-methylcyclohexylamine (B30895) with an ethyl halide to form the target molecule can be studied theoretically.

By calculating the potential energy surface for the reaction, stationary points such as reactants, products, intermediates, and transition states can be located. The transition state is a critical point on the reaction pathway, representing the energy maximum that must be overcome for the reaction to proceed. The structure and energy of the transition state provide crucial information about the reaction mechanism and its kinetics.

For instance, in the N-alkylation reaction, a transition state would involve the partial formation of the new N-C bond and the partial breaking of the C-halide bond. The geometry of this transition state, including bond lengths and angles, can be precisely determined through quantum mechanical calculations. The calculated activation energy (the energy difference between the reactants and the transition state) can then be used to estimate the reaction rate.

Table 3: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound (Note: These values are illustrative and would be obtained from specific quantum mechanical calculations for a defined reaction.)

Reaction StepTransition StateActivation Energy (kcal/mol)
N-H DeprotonationTS115.2
Nucleophilic AttackTS222.5

Advanced Modeling of Intermolecular Interactions

The intermolecular interactions of this compound are key to understanding its physical properties, such as boiling point and solubility, as well as its behavior in condensed phases. The primary intermolecular forces at play are van der Waals interactions and hydrogen bonding.

The N-H group in this compound can act as a hydrogen bond donor, while the nitrogen lone pair can act as a hydrogen bond acceptor. These hydrogen bonds are relatively strong directional interactions that can lead to the formation of dimers or larger aggregates in the liquid phase or in solution.

Advanced computational methods, such as those that incorporate empirical dispersion corrections (e.g., DFT-D), are necessary to accurately model the van der Waals interactions, which are crucial for describing the non-polar alkyl portions of the molecule.

Molecular dynamics simulations can be used to study the collective behavior of many this compound molecules. These simulations can provide detailed information about the structure of the liquid, the dynamics of hydrogen bond formation and breaking, and transport properties like diffusion and viscosity. By analyzing the radial distribution functions from an MD simulation, for example, it is possible to determine the average distances between different atoms in neighboring molecules, providing a statistical picture of the intermolecular organization.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and dynamic analysis of N-ethyl-4-methylcyclohexan-1-amine in solution.

Proton (¹H) NMR spectroscopy is instrumental in analyzing the stereochemistry of the cyclohexane (B81311) ring. The protons on the same carbon atom can become chemically non-equivalent, or diastereotopic, due to the presence of a chiral center. This is particularly relevant for the methylene (B1212753) protons on the cyclohexane ring and the ethyl group. The chemical shifts and coupling constants of these protons provide information about their spatial relationships and the preferred conformation of the ring.

The dynamic process of ring inversion in substituted cyclohexanes can also be studied using variable temperature ¹H NMR. At room temperature, if the ring inversion is fast on the NMR timescale, the signals for axial and equatorial protons are averaged. As the temperature is lowered, the rate of inversion slows, and separate signals for the axial and equatorial protons can be resolved. This allows for the determination of the energy barrier to ring inversion.

Proton Predicted ¹H NMR Chemical Shift Range (ppm) Multiplicity
CH₃ (methyl on ring)0.8 - 1.0Doublet
CH₂ (ethyl)2.4 - 2.7Quartet
CH (on ring adjacent to N)2.5 - 2.9Multiplet
CH₂ (ring)1.0 - 1.9Multiplets
NH1.0 - 2.0Broad Singlet
CH₃ (ethyl)1.0 - 1.2Triplet

This table presents predicted chemical shift ranges based on analogous structures. Actual values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of each signal is sensitive to its local electronic environment. This allows for the unambiguous assignment of all carbon atoms in the molecule.

The ¹³C NMR chemical shifts are particularly useful for determining the stereochemistry of the substituents on the cyclohexane ring. acs.orgnih.govnih.govacs.org For instance, the chemical shifts of the ring carbons can indicate whether the ethylamino and methyl groups are in cis or trans configurations. The substituent effects on ¹³C chemical shifts in cyclohexanes are well-documented and can be used to predict and confirm the stereochemical arrangement. acs.org Low-temperature ¹³C NMR can be employed to study conformational equilibria by observing the signals of individual conformers. acs.org

Carbon Predicted ¹³C NMR Chemical Shift Range (ppm)
C1 (CH-NH)55 - 60
C4 (CH-CH₃)30 - 35
C2, C630 - 38
C3, C525 - 33
CH₃ (on ring)20 - 25
CH₂ (ethyl)40 - 45
CH₃ (ethyl)14 - 18

This table presents predicted chemical shift ranges based on analogous structures like N-methylcyclohexanamine and 4-methylcyclohexanol (B52717). Actual values may vary. chemicalbook.comchemicalbook.comchemsrc.comnist.gov

Two-dimensional (2D) NMR techniques are powerful tools for elucidating the complex structure and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons. It helps to identify which protons are adjacent to each other in the molecular structure, confirming the connectivity of the carbon backbone. For example, COSY spectra would show correlations between the N-H proton and the proton on C1, and between the ethyl group protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the relative stereochemistry of the substituents. For instance, NOESY can distinguish between the cis and trans isomers by showing correlations between the protons of the ethylamino and methyl groups if they are on the same side of the ring.

These 2D NMR methods, in conjunction with 1D NMR data, provide a comprehensive picture of the molecule's three-dimensional structure.

Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in this compound and can also offer insights into its conformational state.

IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C-N bonds of the secondary amine, as well as C-H bonds of the cyclohexane ring and ethyl group. The position and shape of the N-H stretching band can indicate the extent of hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of the carbon skeleton. The vibrational modes of the cyclohexane ring are sensitive to its conformation, and specific Raman bands can be used to distinguish between chair and other conformations.

Functional Group Vibrational Mode Typical IR Wavenumber (cm⁻¹)
N-HStretch3300 - 3500 (broad)
C-H (sp³)Stretch2850 - 3000
C-NStretch1020 - 1250
N-HBend1550 - 1650

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the molecule. nih.gov The high-resolution mass spectrum can provide the exact mass, which helps to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for cyclic amines include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and ring fragmentation. Analysis of the fragment ions can help to confirm the structure of the compound.

Ion m/z (mass-to-charge ratio) Identity
[M]⁺141Molecular Ion
[M-CH₃]⁺126Loss of a methyl group
[M-C₂H₅]⁺112Loss of an ethyl group

This table presents predicted fragmentation patterns. Actual fragmentation may vary depending on the ionization method.

Chiroptical Spectroscopies (e.g., CD, ORD) for Enantiomeric Excess Determination (where applicable for chiral derivatives)

Since this compound possesses chiral centers (at C1 and C4), it can exist as different stereoisomers. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for studying these chiral properties. arxiv.orgdaveadamslab.comnih.govaps.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. daveadamslab.com Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. This technique is highly sensitive to the stereochemistry and conformation of the molecule and can be used to determine the enantiomeric excess of a sample. nih.govaps.orgnih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD spectrum is characteristic of a particular enantiomer and can be used for stereochemical assignment and to determine enantiomeric purity.

These chiroptical methods are indispensable for the characterization of chiral derivatives of this compound and for studying stereoselective reactions involving this compound.

Future Directions in N Ethyl 4 Methylcyclohexan 1 Amine Research

Development of Novel and Sustainable Synthetic Routes

The development of efficient and sustainable methods for the synthesis of N-alkylated amines is a cornerstone of modern organic chemistry. csic.es Future research in the context of N-ethyl-4-methylcyclohexan-1-amine is expected to focus on catalytic systems that offer high selectivity and yield while minimizing environmental impact.

One promising approach involves the catalytic amination of alcohols. researchgate.net This "borrowing hydrogen" or "hydrogen autotransfer" methodology utilizes a catalyst to temporarily oxidize an alcohol to an aldehyde, which then reacts with an amine to form an imine. The subsequent reduction of the imine by the captured hydrogen affords the N-alkylated product. The development of novel, earth-abundant metal catalysts for the synthesis of this compound from 4-methylcyclohexanol (B52717) and ethylamine (B1201723) would represent a significant advancement in sustainable chemistry.

Another avenue of exploration is the direct reductive amination of ketones. Starting from 4-methylcyclohexanone (B47639), a one-pot reaction with ethylamine in the presence of a reducing agent and a suitable catalyst could provide a direct and atom-economical route to the target compound. Research into heterogeneous catalysts for this transformation is particularly appealing due to the ease of catalyst recovery and reuse. rsc.org

Furthermore, visible-light-enabled stereoselective synthesis presents an innovative frontier. nih.gov Photocatalytic methods could be explored to achieve the synthesis of specific stereoisomers of this compound, a currently challenging task. The use of light as a traceless reagent aligns with the principles of green chemistry and opens up possibilities for novel reaction pathways.

Synthetic Strategy Starting Materials Key Advantages Potential Catalysts
Catalytic Amination of Alcohols4-methylcyclohexanol, EthylamineGreen, Atom-economicalRuthenium complexes, Iridium complexes, Earth-abundant metal catalysts
Direct Reductive Amination4-methylcyclohexanone, EthylamineOne-pot, High efficiencyPalladium, Nickel, Rhodium on various supports
Visible-Light PhotocatalysisSubstituted cyclohexyl precursorsHigh stereoselectivity, Mild conditionsIridium-based photosensitizers, Chiral phosphoric acid catalysts

In-depth Understanding of Structure-Reactivity Relationships

A deeper comprehension of the relationship between the molecular structure of this compound and its chemical reactivity is crucial for predicting its behavior in various chemical transformations and for the rational design of new applications. The presence of both a secondary amine and a substituted cyclohexane (B81311) ring imparts a unique combination of properties that warrant further investigation.

Future studies will likely focus on how the stereochemistry of the 4-methyl group (cis vs. trans to the amino group) influences the pKa of the amine, its nucleophilicity, and its coordinating ability with metal centers. This understanding is vital for its application in catalysis and materials science.

The conformational flexibility of the cyclohexane ring and its effect on the accessibility of the lone pair of electrons on the nitrogen atom is another area of interest. Advanced spectroscopic techniques, such as variable-temperature NMR, can provide insights into the conformational equilibria and their impact on reactivity.

Advanced Computational Modeling for Complex Systems

Computational chemistry offers a powerful tool for elucidating the properties and reactivity of molecules like this compound. researchgate.net Density Functional Theory (DFT) calculations can be employed to predict a range of properties, including:

Optimized Geometries: Determining the most stable conformations of the cis and trans isomers.

Vibrational Frequencies: Aiding in the interpretation of experimental infrared and Raman spectra.

Electronic Properties: Calculating parameters such as ionization potential, electron affinity, and molecular orbital energies to understand its reactivity.

Reaction Mechanisms: Modeling transition states and reaction pathways to elucidate the mechanisms of its synthesis and subsequent reactions.

By combining computational modeling with experimental data, researchers can gain a more comprehensive understanding of the factors governing the behavior of this compound. This synergy can accelerate the discovery of new catalysts and reaction conditions for its synthesis and functionalization.

Computational Method Predicted Property Significance
Density Functional Theory (DFT)Optimized geometry, Vibrational frequenciesUnderstanding molecular structure and interpreting spectroscopic data
Time-Dependent DFT (TD-DFT)Electronic transitionsPredicting UV-Vis absorption spectra
Molecular Dynamics (MD)Conformational analysis, Solvation effectsSimulating behavior in solution and complex environments

Exploration of Stereoisomeric Effects in Chemical Transformations

This compound can exist as cis and trans diastereomers, each of which is chiral and can be resolved into a pair of enantiomers. The spatial arrangement of the ethylamino and methyl groups on the cyclohexane ring can have a profound impact on the outcome of chemical reactions.

Future research will likely focus on the development of stereoselective synthetic methods to access individual isomers of this compound. nih.gov This will enable the investigation of how each specific stereoisomer interacts with other chiral molecules, which is of paramount importance in fields such as medicinal chemistry and asymmetric catalysis.

For instance, the use of chiral this compound as a ligand in transition metal catalysis could lead to the development of new asymmetric transformations. The distinct three-dimensional structure of each isomer could create a unique chiral environment around the metal center, influencing the stereochemical outcome of the reaction. The study of these stereoisomeric effects will be crucial for unlocking the full potential of this compound in stereoselective synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-ethyl-4-methylcyclohexan-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves reductive amination of 4-methylcyclohexanone with ethylamine in the presence of reducing agents (e.g., NaBH₃CN) under inert atmospheres. Anhydrous solvents like ethanol or THF are critical to prevent hydrolysis . Optimizing stoichiometry (e.g., 1.2:1 amine:ketone ratio) and temperature (40–60°C) can improve yields to 70–85%. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of N-ethyl-4-methylcyclohexan-1-amine?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the cyclohexane methyl group (δ ~1.0–1.2 ppm) and ethylamine protons (δ ~2.5–3.0 ppm). Coupling patterns confirm stereochemistry .
  • Mass Spectrometry (MS) : ESI+ or EI-MS should show [M+H]⁺ at m/z 156.2 (C₉H₁₉N). Fragmentation peaks (e.g., loss of ethyl group) validate the structure .
  • IR Spectroscopy : N–H stretches (3300–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) confirm the amine group .

Q. How can researchers mitigate side reactions (e.g., over-alkylation) during synthesis?

  • Methodological Answer :

  • Use a slight excess of ketone to favor mono-alkylation.
  • Employ milder reducing agents (e.g., NaBH(OAc)₃) to minimize byproducts .
  • Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane/ethyl acetate) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of N-ethyl-4-methylcyclohexan-1-amine, and how is enantiomeric excess (ee) quantified?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak IA or IB columns with hexane/isopropanol (95:5) to separate enantiomers. Retention times vary by 1–2 minutes .
  • Polarimetry : Measure specific rotation (e.g., [α]₂₀ᴅ = ±15° for pure enantiomers).
  • NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting of amine proton signals, enabling ee calculation .

Q. How can computational methods (e.g., DFT) predict the reactivity of N-ethyl-4-methylcyclohexan-1-amine in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Gibbs free energy (ΔG) for proposed reaction pathways (e.g., nucleophilic substitution at the amine). Software like Gaussian or ORCA is used with B3LYP/6-31G* basis sets .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics.
  • Example : DFT predicts a 15 kcal/mol barrier for N–H hydrogen abstraction, aligning with experimental Arrhenius data .

Q. How should researchers address contradictions in reported spectroscopic data (e.g., conflicting NMR shifts)?

  • Methodological Answer :

  • Cross-Validation : Compare data across multiple sources (PubChem, Reaxys) and solvent systems (CDCl₃ vs. DMSO-d₆).
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., ring flipping in cyclohexane) causing signal broadening .
  • Crystallography : Use SHELXL for single-crystal X-ray diffraction to unambiguously assign stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.